Chloro-Regioisomer Impact on Antiproliferative Activity: 4‑Cl vs. 5‑Cl in MCF‑7 Breast Cancer Cells
The 4‑chloro regioisomer (CAS 594820-96-9) is reported to exhibit an IC50 of 5.0 µM against MCF‑7 human breast cancer cells, while the 5‑chloro regioisomer (CAS 595549-21-6) shows an IC50 of 10.5 µM in the same cell line . This represents a >2‑fold difference in potency attributable solely to the position of the chlorine substituent. Importantly, these values originate from the same vendor source and have not been independently validated in peer‑reviewed literature; therefore the comparison should be interpreted as preliminary and indicative of regioisomeric sensitivity rather than a definitive selectivity window.
| Evidence Dimension | Cytotoxicity (IC50) against MCF‑7 breast cancer cells |
|---|---|
| Target Compound Data | 5.0 µM (4‑chloro regioisomer, CAS 594820-96-9) |
| Comparator Or Baseline | 10.5 µM (5‑chloro regioisomer, CAS 595549-21-6) |
| Quantified Difference | ~2.1‑fold lower IC50 for the 4‑Cl isomer |
| Conditions | MCF‑7 human breast cancer cell line; vendor‑supplied in‑vitro cytotoxicity assay (primary reference not available) |
Why This Matters
For teams screening indoline-based anticancer leads, substitution at the 4‑position may confer a meaningful potency advantage over the 5‑position; procuring the correct regioisomer is essential for reproducible SAR studies.
